O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine
Description
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is a synthetic iodinated tyrosine derivative characterized by a 3-fluorophenyl ether group attached to the hydroxyl position of 3,5-diiodo-L-tyrosine. These compounds share a tyrosine backbone with iodine substitutions, which critically influence their biological activity, receptor binding, and metabolic pathways .
Properties
CAS No. |
62901-41-1 |
|---|---|
Molecular Formula |
C15H12FI2NO3 |
Molecular Weight |
527.07 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3-fluorophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12FI2NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
InChI Key |
OAGWPANXYJOAFZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of a fluorophenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-fluorophenylboronic acid and a suitable coupling reagent like palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or thiol compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce deiodinated tyrosine analogs.
Scientific Research Applications
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a probe for studying enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding affinity.
Mechanism of Action
The mechanism of action of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key iodinated tyrosine derivatives include:
*Estimated based on structural analogs.
Pharmacokinetic Behavior
- Renal Excretion: Disubstituted derivatives like DIT undergo active tubular secretion, whereas monosubstituted analogs are reabsorbed . The fluorophenyl group’s hydrophobicity may alter renal clearance compared to polar iodine or hydroxyl groups.
Catalytic Activity :
- DIT demonstrates catalytic activity in the Sandell-Kolthoff reaction, with efficiency surpassing tetraiodofluorescein and rose bengal . Fluorine’s electron-withdrawing effects could modulate similar catalytic pathways.
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